molecular formula C5H12AsN3O B14469208 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one CAS No. 67647-89-6

2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one

Cat. No.: B14469208
CAS No.: 67647-89-6
M. Wt: 205.09 g/mol
InChI Key: VSQFSINOUSVPLV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is an organic compound that belongs to the class of diazarsetidines This compound is characterized by the presence of a dimethylamino group and a diazarsetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to form the diazarsetidinone ring . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with similar reactivity but simpler structure.

    Dimethylamine: A secondary amine with comparable chemical properties.

    Trimethylamine: A tertiary amine with different steric and electronic effects.

Uniqueness

2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is unique due to its diazarsetidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable .

Properties

CAS No.

67647-89-6

Molecular Formula

C5H12AsN3O

Molecular Weight

205.09 g/mol

IUPAC Name

2-(dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one

InChI

InChI=1S/C5H12AsN3O/c1-7(2)6-8(3)5(10)9(6)4/h1-4H3

InChI Key

VSQFSINOUSVPLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N([As]1N(C)C)C

Origin of Product

United States

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